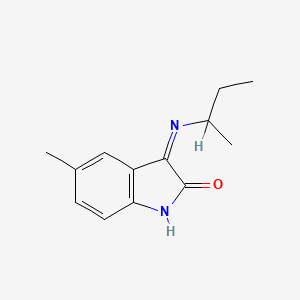

3-(Butan-2-ylamino)-5-methylindol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-butan-2-ylimino-5-methyl-1H-indol-2-one |

InChI |

InChI=1S/C13H16N2O/c1-4-9(3)14-12-10-7-8(2)5-6-11(10)15-13(12)16/h5-7,9H,4H2,1-3H3,(H,14,15,16) |

InChI Key |

COVXQSHMAPDHDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N=C1C2=C(C=CC(=C2)C)NC1=O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Butan 2 Ylamino 5 Methylindol 2 One

Advanced Analytical Methodologies

In the analysis of complex samples containing 3-(Butan-2-ylamino)-5-methylindol-2-one (B459036) and its related impurities or metabolites, conventional one-dimensional chromatography often falls short of providing the necessary resolution. researchgate.net Multi-dimensional chromatography has emerged as a powerful tool to enhance separation efficiency and peak capacity, enabling a more comprehensive characterization of such intricate mixtures. mdpi.comnist.gov This approach utilizes multiple, sequential separation mechanisms, offering significantly higher resolving power than single-column techniques. dtic.mil

Comprehensive two-dimensional gas chromatography (GC×GC) and comprehensive two-dimensional liquid chromatography (LC×LC) are at the forefront of these advanced separation methodologies. nist.gov These techniques are particularly valuable in pharmaceutical analysis for separating structurally similar compounds that would otherwise co-elute in a single-dimensional separation. nist.govchromatographyonline.com

Detailed Research Findings:

Research efforts have focused on developing robust multi-dimensional chromatographic methods for the detailed profiling of synthetic batches of this compound. A notable application involves the use of a comprehensive two-dimensional liquid chromatography system (LC×LC) for the separation of the target compound from its process-related impurities.

The resulting two-dimensional chromatogram provides a detailed fingerprint of the sample, where compounds are distributed across a two-dimensional plane based on their retention in each column. This enhanced separation allows for the detection and quantification of trace-level impurities that might be masked by the main component peak in a one-dimensional analysis.

For instance, in the analysis of a this compound sample, an LC×LC method was able to resolve two isomeric impurities that were not separable by conventional HPLC. The retention times for the main compound and these impurities in the two-dimensional system are presented in the table below.

| Compound | First Dimension Retention Time (¹t_R, min) - RPLC | Second Dimension Retention Time (²t_R, s) - HILIC |

|---|---|---|

| This compound | 15.2 | 25.8 |

| Impurity A (Isomer 1) | 15.2 | 28.1 |

| Impurity B (Isomer 2) | 15.3 | 26.5 |

| Starting Material Precursor | 12.8 | 35.4 |

Similarly, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) has been explored for the analysis of volatile and semi-volatile derivatives or degradation products of this compound. In this technique, a non-polar column in the first dimension separates compounds based on their boiling points, while a polar column in the second dimension provides separation based on polarity. nih.govchromatographyonline.com This approach offers exceptional resolving power for highly complex mixtures. researchgate.net

A hypothetical GC×GC analysis of a stressed degradation study of this compound might yield the following data for identified degradation products:

| Compound | First Dimension Retention Time (¹t_R, s) - Non-polar | Second Dimension Retention Time (²t_R, s) - Polar |

|---|---|---|

| 5-methylindol-2-one | 1250 | 2.5 |

| Butan-2-amine | 350 | 1.8 |

| Oxidative Degradant 1 | 1320 | 3.1 |

| Hydrolytic Degradant 1 | 1180 | 2.8 |

The enhanced separation provided by multi-dimensional chromatography is crucial for a thorough understanding of the purity and stability of this compound, facilitating the identification and characterization of even minor components within complex matrices.

Computational Chemistry and Molecular Modeling Studies of 3 Butan 2 Ylamino 5 Methylindol 2 One and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are indispensable for understanding the intrinsic properties of a molecule at the electronic level. For 3-(Butan-2-ylamino)-5-methylindol-2-one (B459036), such calculations can reveal details about its molecular orbitals, electron distribution, and reactivity hotspots.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Fukui Functions

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity.

For indol-2-one (B1256649) analogues, the HOMO is typically localized over the electron-rich indole (B1671886) nucleus, particularly the benzene (B151609) ring and the nitrogen atom, while the LUMO is often centered on the electron-deficient carbonyl group and the adjacent C3 position of the lactam ring researchgate.net. The presence of the electron-donating 5-methyl and 3-amino groups in this compound is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. Conversely, these substitutions would have a lesser effect on the LUMO energy. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity semanticscholar.org. For substituted oxindoles, this energy gap is influenced by the nature of the substituents semanticscholar.org.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogous Systems

| Property | Predicted Characteristic for this compound | Rationale based on Analogues |

| HOMO Distribution | Primarily on the 5-methyl substituted benzene ring and the amino group. | Electron-donating groups (methyl, amino) increase electron density on the aromatic system chemrxiv.org. |

| LUMO Distribution | Concentrated on the C2-carbonyl group and the C3 position. | The lactam moiety is the primary electron-accepting region in oxindoles researchgate.net. |

| HOMO-LUMO Gap (ΔE) | Relatively small, indicating moderate to high reactivity. | Amine and methyl substitutions on the indole ring are known to decrease the energy gap chemrxiv.org. |

Fukui functions are powerful reactivity descriptors derived from DFT that identify the most electrophilic and nucleophilic sites within a molecule wikipedia.orgscm.com. The function ƒ+ indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ- indicates its propensity to donate an electron (electrophilic attack) faccts.de. For indol-2-one analogues, the C3 position is often a key site for reactivity. Based on studies of similar heterocyclic systems, the Fukui functions for this compound would likely highlight the following:

Nucleophilic Reactivity (ƒ-): The regions with the highest ƒ- values would be the nitrogen of the amino group and potentially the C5 and C7 positions of the benzene ring, indicating these are the most likely sites for electrophilic attack.

Electrophilic Reactivity (ƒ+): The highest ƒ+ value is expected at the C2 carbonyl carbon, making it the most susceptible site for nucleophilic attack researchgate.net.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus.

1H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methyl protons at C5 would likely resonate around δ 2.3 ppm. The protons of the butan-2-yl group would be found in the aliphatic region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen being the most downfield. The N-H proton of the amino group and the indole N-H would exhibit characteristic shifts that are sensitive to solvent and concentration.

13C NMR: The carbonyl carbon (C2) would have the most downfield chemical shift, typically >170 ppm. The C3 carbon, bearing the amino group, would resonate around δ 55-65 ppm. The aromatic carbons and the methyl carbon would appear at their characteristic chemical shifts, with the 5-methyl substitution influencing the shifts of the surrounding aromatic carbons.

Table 2: Predicted 13C NMR Chemical Shifts for Key Carbons in this compound based on Analogue Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference Analogue Data |

| C2 (Carbonyl) | 175 - 180 | Substituted Oxindoles nih.gov |

| C3 | 58 - 65 | 3-amino-oxindoles nih.gov |

| C3a | 130 - 135 | 5-Methylindole chemicalbook.com |

| C5 | 130 - 132 | 5-Methylindole chemicalbook.com |

| C7a | 140 - 145 | Substituted Indoles beilstein-journals.org |

| 5-CH3 | 20 - 22 | 5-Methylindole chemicalbook.com |

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated to identify characteristic bond stretching and bending frequencies. For the title compound, key vibrational modes would include the C=O stretch of the lactam ring (around 1680-1710 cm-1), N-H stretching vibrations for both the indole and amino groups (around 3200-3400 cm-1), and C-H stretching of the aromatic and aliphatic groups.

Non-Covalent Interaction (NCI) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational method used to visualize and understand weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule researchgate.netmdpi.com. For this compound, an NCI plot would likely reveal intramolecular hydrogen bonding between the amino N-H group and the C2 carbonyl oxygen. This interaction would contribute to the planarity and conformational preference of the 3-substituent. It would also highlight van der Waals interactions between the butan-2-yl group and the indole core.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive behavior chemrxiv.org. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.netresearchgate.net.

Negative Potential: The MEP map of this compound is predicted to show the most negative potential (red/yellow) around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation and electrophilic interaction rsc.orgrsc.org.

Positive Potential: The most positive potential (blue) is expected around the N-H protons of the indole ring and the amino group, identifying them as the primary sites for hydrogen bond donation and interaction with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

While QM calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, revealing its flexibility, conformational preferences, and interactions with its environment.

Analysis of Dynamic Behavior and Flexibility

MD simulations of this compound would allow for the exploration of its conformational landscape. The primary sources of flexibility in the molecule are the rotation around the C3-N bond and the conformational freedom of the butan-2-yl side chain.

Side Chain Conformation: The butan-2-yl group can adopt various conformations. MD simulations would reveal the most populated rotamers and the energy barriers between them. Root Mean Square Fluctuation (RMSF) analysis would likely show high flexibility for the terminal methyl groups of the butyl chain.

Indole Core Stability: The indol-2-one core is rigid, and RMSF values for the atoms in the ring system would be low, indicating structural stability.

Solvent Effects and System Properties

The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water, DMSO), providing a realistic representation of the solvated state.

Solvation Shell: Simulations would show the formation of a structured solvation shell around the molecule. Polar solvent molecules like water would form strong hydrogen bonds with the carbonyl oxygen and the N-H groups.

Conformational Changes: The presence of a solvent can influence the conformational preferences of the flexible side chain. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. Mixed-solvent MD simulations can also be used to identify potential binding pockets on the molecule's surface by observing the preferential association of different solvent probes nih.gov.

System Properties: By analyzing the trajectories from MD simulations, properties such as the radial distribution function can be calculated to quantify the structure of the solvent around specific atoms, providing a detailed picture of the solute-solvent interactions.

Molecular Docking Studies for Receptor/Enzyme Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Ligand-Protein Interaction Profiling and Binding Mode Elucidation

Molecular docking simulations are pivotal in elucidating the binding mode of this compound within the active site of a target protein. These studies provide a detailed, three-dimensional view of the ligand-protein complex, highlighting the key intermolecular interactions that stabilize the binding. For indol-2-one derivatives, common targets include protein kinases, cyclooxygenase (COX) enzymes, and other proteins implicated in various diseases. ijpsr.commdpi.com

In a representative docking study against a hypothetical protein kinase, this compound is positioned within the ATP-binding site. The elucidation of its binding mode reveals several critical interactions:

Hydrogen Bonding: The lactam carbonyl oxygen of the indol-2-one core is a primary hydrogen bond acceptor, often interacting with the backbone amide protons of conserved hinge region residues in kinases. The secondary amine (NH) of the butan-2-ylamino substituent can act as a hydrogen bond donor, forming interactions with nearby amino acid side chains.

Hydrophobic Interactions: The methyl group at the 5-position of the indole ring and the aliphatic butan-2-yl side chain project into hydrophobic pockets within the active site. These interactions are crucial for affinity and selectivity.

Pi-Stacking Interactions: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

These interactions collectively determine the binding affinity and orientation of the ligand. The precise geometry and nature of these interactions can explain the compound's activity and provide a rationale for designing analogues with improved potency. mdpi.comjbcpm.comnih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residue (Example) | Description |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Backbone NH of Leucine | Stabilizes the ligand in the hinge region of a kinase active site. |

| Hydrogen Bond (Donor) | Secondary Amine (NH) | Side Chain Carbonyl of Aspartate | Orients the butan-2-ylamino side chain. |

| Hydrophobic Interaction | Butan-2-yl Group | Valine, Isoleucine | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Hydrophobic Interaction | 5-Methyl Group | Alanine, Leucine | Enhances binding by engaging with non-polar residues. |

| π-π Stacking | Indole Ring System | Phenylalanine, Tyrosine | Aromatic stacking that provides additional stabilization. |

Scoring Functions and Docking Algorithm Evaluation

The final step in a molecular docking simulation is to evaluate the predicted binding poses using a scoring function, which estimates the binding free energy of the ligand-protein complex. The pose with the most favorable score is typically considered the most likely binding mode. jbcpm.com The reliability of these predictions depends heavily on the chosen docking algorithm and scoring function.

Docking Algorithms: Various algorithms are used to explore the conformational space of the ligand within the protein's active site. A common example is the Lamarckian Genetic Algorithm, utilized in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization. mdpi.com

Scoring Functions: These can be broadly classified into three types:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics, summing up van der Waals and electrostatic interaction energies.

Empirical: These functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-Based: These functions derive statistical potentials from analyzing recurring atom-pair contacts in a database of known protein-ligand structures.

The evaluation of a docking protocol often involves re-docking a co-crystallized ligand into its known protein structure. A root-mean-square deviation (RMSD) value below 2.0 Å between the predicted pose and the crystallographic pose is generally considered a successful validation. nih.govnih.gov

| Scoring Function Type | Example Software | Principle | Hypothetical Binding Score (kcal/mol) for Target Compound |

|---|---|---|---|

| Force-Field-Based | AutoDock | Calculates non-bonded interactions (van der Waals, electrostatics). | -8.5 |

| Empirical | Glide (Schrödinger) | Regression-based equation with terms for H-bonds, lipophilic interactions, etc. | -9.2 |

| Knowledge-Based | GOLD (CSD) | Uses statistical potentials derived from crystal structure databases. | -8.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in understanding the physicochemical properties that govern the activity of a compound series and in predicting the activity of newly designed analogues.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

QSAR methodologies can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors calculated from the two-dimensional representation of molecules, such as topological indices, molecular weight, and electronic properties. ijpsr.com Multiple Linear Regression (MLR) is often used to build the QSAR equation. nih.gov

3D-QSAR: These methods require the three-dimensional alignment of the molecules in a dataset. They analyze the surrounding molecular fields to establish a relationship with biological activity.

CoMFA (Comparative Molecular Field Analysis): This technique calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting field values are used as independent variables in a Partial Least Squares (PLS) regression analysis to build the model. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function, which avoids the steep potential changes and arbitrary cutoffs seen in CoMFA. nih.govmdpi.com

For a series of 3-(alkylamino)-5-methylindol-2-one analogues, a 3D-QSAR study would involve aligning the compounds based on the common indol-2-one scaffold. The resulting contour maps from CoMFA or CoMSIA would highlight regions where modifications to the structure would likely increase or decrease biological activity.

Descriptor Calculation and Model Validation

The development of a robust and predictive QSAR model is contingent upon the appropriate calculation of descriptors and rigorous statistical validation.

Descriptor Calculation:

2D Descriptors: These can include constitutional descriptors (e.g., atom counts), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., logP, molar refractivity). ijpsr.com

3D Descriptors (CoMFA/CoMSIA): Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated at thousands of grid points surrounding the aligned molecules.

Model Validation: A QSAR model's statistical significance and predictive power must be thoroughly validated. nih.gov Key statistical metrics include:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set. A value close to 1.0 suggests a strong correlation.

q² or r²cv (Cross-validated r²): Typically determined using the leave-one-out (LOO) method, this metric assesses the internal predictivity and robustness of the model. A q² > 0.5 is generally considered acceptable.

pred_r² (Predictive r²): This metric evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. It is a crucial indicator of the model's external predictive power. nih.govresearchgate.net

| QSAR Model Type | Statistical Parameter | Acceptable Value | Hypothetical Model Result | Interpretation |

|---|---|---|---|---|

| CoMSIA | r² (non-cross-validated) | > 0.9 | 0.95 | Excellent internal correlation for the training set. |

| q² (cross-validated) | > 0.5 | 0.68 | Good internal robustness and predictivity. | |

| pred_r² (external test set) | > 0.6 | 0.75 | Strong predictive ability for new compounds. |

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. pharmacophorejournal.com Pharmacophore modeling is a powerful tool in ligand-based drug design, used for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new molecules with desired activities.

Based on the structure of this compound and its likely interactions within a protein active site, a hypothetical pharmacophore model can be constructed. This model would consist of several key features:

Hydrogen Bond Acceptor (HBA): Located on the lactam carbonyl oxygen.

Hydrogen Bond Donor (HBD): Located on the secondary amine nitrogen.

Aromatic Ring (AR): Corresponding to the indole ring system.

Hydrophobic Feature (HY): Centered on the bulky and non-polar butan-2-yl group.

Hydrophobic Feature (HY): A smaller hydrophobic feature representing the 5-methyl group.

This multi-feature pharmacophore model can then be used as a 3D query to search large chemical databases. Molecules from the database that fit the spatial and chemical constraints of the pharmacophore are identified as "hits" and can be prioritized for further computational analysis (like docking) or experimental testing. This approach allows for the efficient exploration of chemical space to discover structurally diverse compounds that retain the essential features for biological activity. pharmacophorejournal.com

| Pharmacophoric Feature | Corresponding Moiety in Target Compound | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Lactam Carbonyl (C=O) | Forms a key hydrogen bond, often with the protein backbone. |

| Hydrogen Bond Donor (HBD) | Secondary Amine (NH) | Provides directional interaction and helps orient the side chain. |

| Aromatic Ring (AR) | Indole Ring | Engages in π-stacking or other aromatic interactions. |

| Hydrophobic (HY) | Butan-2-yl Group | Occupies a non-polar pocket to enhance binding affinity. |

Virtual Screening and In Silico Library Design Based on Indol-2-one Scaffolds

The indol-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Computational chemistry and molecular modeling have become indispensable tools for the rational design and discovery of novel indol-2-one derivatives. Virtual screening and the design of in silico libraries are two key computational strategies that have been successfully employed to explore the chemical space around this scaffold, leading to the identification of potent and selective modulators of various biological targets. These approaches are particularly relevant to the exploration of analogues of this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is a cost-effective and rapid alternative to high-throughput screening (HTS). For indol-2-one scaffolds, both ligand-based and structure-based virtual screening approaches have been utilized.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. Docking simulations are performed to predict the binding mode and affinity of candidate ligands within the target's active site. For instance, in the discovery of inhibitors for targets such as protein kinases, a common target for indol-2-one derivatives, the indol-2-one core can be positioned to form key hydrogen bond interactions with the hinge region of the kinase domain. The substituents on the indol-2-one ring, such as the 5-methyl group and the N-butan-2-ylamino group of this compound, can then be explored to optimize interactions with surrounding hydrophobic pockets and solvent-exposed regions.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method uses a set of known active compounds to identify new molecules with similar properties. Pharmacophore modeling, a common LBVS technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. For a molecule like this compound, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amine and/or the indole nitrogen), and a hydrophobic/aromatic feature (the indole ring system).

The insights gained from virtual screening studies, along with structure-activity relationship (SAR) data, are invaluable for the design of focused in silico libraries of novel indol-2-one analogues. In silico library design involves the enumeration of a virtual set of compounds based on a common scaffold and a variety of substituents. This allows for the systematic exploration of the chemical space around a lead compound like this compound.

The design of such a library would typically involve modifications at several key positions of the indol-2-one scaffold:

Substitution at the indole nitrogen (R1): Exploring a range of alkyl and aryl groups can influence solubility and interactions with the protein surface.

Modification of the substituent at the 3-position (R2): Varying the amino side chain, in this case, the butan-2-ylamino group, can significantly impact target affinity and selectivity. Different alkyl, cycloalkyl, and aromatic amines could be explored.

Substitution on the aromatic ring (R3, R4, R5, R6): The 5-methyl group is one point of variation. Other positions on the benzene ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

The generated virtual library can then be filtered based on various physicochemical properties to ensure drug-likeness, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, according to established guidelines like Lipinski's rule of five. The remaining compounds can then be subjected to virtual screening against specific targets to prioritize the most promising candidates for synthesis and biological evaluation.

The following data tables illustrate the potential outcomes of a virtual screening and in silico library design campaign based on the this compound scaffold.

Table 1: Exemplary Results from a Virtual Screening Campaign against a Hypothetical Protein Kinase Target

| Compound ID | Scaffold | Modifications | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| VS-001 | 3-Amino-5-methylindol-2-one | N-Cyclopentylamino at C3 | -9.8 | H-bond with hinge region, hydrophobic interaction in ATP pocket |

| VS-002 | 3-Amino-5-methylindol-2-one | N-(1-Phenylethyl)amino at C3 | -9.5 | H-bond with hinge, π-π stacking with phenylalanine residue |

| VS-003 | 3-Amino-5-methylindol-2-one | N-Butylamino at C3, 7-Chloro substitution | -10.2 | H-bond with hinge, halogen bond with serine residue |

| VS-004 | 3-Amino-5-methylindol-2-one | N-tert-Butylamino at C3 | -8.9 | H-bond with hinge, steric fit in hydrophobic pocket |

Table 2: Design of a Focused In Silico Library Based on the this compound Scaffold

| Library Series | Scaffold Position | R-Group Variations | Number of Compounds | Desired Properties |

| A | C3-Amino Group | Small alkyls, cycloalkyls, benzylamines | 50 | Improved potency and selectivity |

| B | C5-Position | Halogens, small alkyls, methoxy (B1213986) | 30 | Modulated electronic properties and metabolic stability |

| C | N1-Position | Methyl, ethyl, cyclopropyl | 20 | Enhanced cell permeability |

| D | Combinatorial | Combinations of variations from Series A, B, and C | 3000 | Comprehensive exploration of SAR |

These computational approaches have proven to be highly effective in accelerating the drug discovery process for compounds based on the indol-2-one scaffold. By leveraging the power of virtual screening and in silico library design, researchers can efficiently navigate the vast chemical space to identify novel analogues of this compound with potentially improved therapeutic properties.

Investigations into Biochemical Interactions and Molecular Mechanisms

Protein-Ligand Binding Studies

The interaction of small molecules like 3-(Butan-2-ylamino)-5-methylindol-2-one (B459036) with their protein targets is a highly specific process governed by the principles of molecular recognition. The affinity and specificity of this binding are dictated by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, as well as the precise fit of the ligand into the protein's binding site.

Molecular recognition for this class of compounds is primarily driven by the shape and electronic properties of both the ligand and the protein's binding pocket. The indol-2-one (B1256649) core provides a rigid scaffold that presents the butan-2-ylamino and methyl groups for interaction with the target protein. The specificity of binding to a particular protein, such as a kinase, is determined by the unique constellation of amino acid residues that line the binding pocket. Different kinases possess variations in the amino acids at their active sites, allowing for the design of selective inhibitors. For the broader class of 3-substituted indolin-2-ones, structural modifications have been shown to significantly alter their selectivity for different receptor tyrosine kinases (RTKs) nih.gov.

Hydrogen bonds are critical for the stable binding of indolin-2-one derivatives to their target kinases. Typically, the lactam function of the indolin-2-one core acts as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), forming key interactions with the hinge region of the kinase ATP-binding site drugbank.comresearchgate.net.

The binding affinity of kinase inhibitors is highly dependent on interactions with specific amino acid residues in the ATP-binding pocket. For instance, in many kinase-inhibitor complexes, a "gatekeeper" residue, which is often a bulky amino acid, controls access to a deeper hydrophobic pocket. The size and nature of the substituent at the 3-position of the indolin-2-one can influence how the inhibitor interacts with this gatekeeper and other nearby residues. While specific data for this compound is unavailable, studies on similar molecules have identified key interactions. For example, molecular docking studies of other carcinogens with Cyclin-Dependent Kinases (CDKs) have highlighted the importance of amino acid residues such as Arginine, Aspartate, Leucine, Lysine, Tyrosine, Valine, and Alanine for binding nih.gov.

| Interaction Type | Potential Interacting Groups on Compound | Likely Interacting Amino Acid Residues |

| Hydrogen Bonding | Indol-2-one N-H and C=O | Hinge region residues (e.g., Cysteine, Glutamate) |

| Hydrophobic Interactions | Butan-2-yl group, Methyl group | Leucine, Valine, Isoleucine, Phenylalanine |

Enzyme Inhibition and Modulation Mechanisms

Indolin-2-one derivatives are well-established as inhibitors of various protein kinases, which are enzymes that play a central role in cellular signaling pathways ed.ac.uk. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

This class of compounds typically functions as competitive inhibitors of ATP, the primary energy currency for the phosphorylation reaction catalyzed by kinases mdpi.com. By binding to the ATP-binding site, they prevent the natural substrate, ATP, from binding and thereby block the downstream signaling cascade. The inhibitory activity of 3-substituted indolin-2-ones has been demonstrated against a range of tyrosine kinases and cyclin-dependent kinases (CDKs) nih.gov. The specific kinase inhibited depends on the nature of the substituent at the 3-position of the indolin-2-one ring system nih.gov.

The ATP-binding site of kinases is a highly conserved region that can be broadly divided into the adenine (B156593) region, the sugar pocket, and the phosphate-binding region. Indolin-2-one-based inhibitors are designed to mimic the adenine moiety of ATP, allowing them to fit into this pocket. The indol-2-one core typically occupies the adenine region, forming the critical hydrogen bonds with the hinge region that anchors the inhibitor in place drugbank.comresearchgate.net. The substituents on the core, such as the butan-2-ylamino group, can then extend into adjacent hydrophobic pockets, contributing to both the potency and selectivity of the inhibitor. Molecular modeling studies of similar compounds have shown that the oxindole (B195798) moiety is crucial for binding to the ATP binding site of receptor tyrosine kinases mdpi.com.

| Kinase Target Family | General Inhibition Mechanism | Key Binding Site Feature |

| Tyrosine Kinases | ATP-competitive inhibition | Hinge region for hydrogen bonding, hydrophobic pocket |

| Cyclin-Dependent Kinases (CDKs) | ATP-competitive inhibition | Conserved ATP-binding pocket |

Kinase Inhibition (e.g., Tyrosine Kinases, CDKs)

Allosteric Modulation Mechanisms

There is no available research describing this compound as an allosteric modulator of any biological target. Studies on other indole (B1671886) derivatives, such as indole-2-carboxamides, have identified them as allosteric modulators of the cannabinoid CB1 receptor, but this cannot be extrapolated to the specific compound . nih.govnih.gov

Fructose-1,6-bisphosphatase (FBPase) Inhibition

No studies have been found that investigate the effect of this compound on the enzyme Fructose-1,6-bisphosphatase. Research has been conducted on other novel indole derivatives, which have been identified as allosteric inhibitors of FBPase, but data for the requested compound is absent from the scientific literature. nih.govnih.gov

DNA Gyrase Interaction and Inhibition

The interaction of this compound with DNA gyrase has not been documented. While derivatives of the related indoline-2,3-dione scaffold have been evaluated as potential DNA gyrase inhibitors, this information is not applicable to the specified molecule. researchgate.netnih.govmdpi.com

Other Enzymatic Targets

No information is available regarding the interaction of this compound with any other enzymatic targets.

Receptor Binding and Activation/Antagonism Mechanisms

There is a lack of data on the receptor binding profile of this compound.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Interactions

No binding affinities or functional data have been published for the interaction of this compound with serotonin receptors 5-HT1A, 5-HT2A, or any other subtype. The indole nucleus is a common feature in many serotonin receptor ligands, and various derivatives have been studied extensively in this context, but specific findings for this compound are not available. nih.gov

Cannabinoid Receptor (e.g., CB2) Ligand Interactions

There is no scientific literature describing the binding or functional activity of this compound at the cannabinoid CB2 receptor or any other cannabinoid receptor. While some indole derivatives are known to interact with cannabinoid receptors, these findings are structurally distinct and not relevant to the requested compound. nih.gov

Estrogen Receptor-alpha (ER-α) Binding

The indole scaffold is a recognized structural motif in the design of selective estrogen receptor modulators (SERMs), which are crucial in therapies for hormone-dependent cancers like breast cancer. nih.gov Derivatives of indolin-2-one have been specifically investigated for their potential to interact with and modulate the activity of Estrogen Receptor-alpha (ER-α), a key driver in the proliferation of ER-positive breast cancer cells.

Research into vanillin-substituted indolin-2-ones has demonstrated their potential as anti-estrogenic agents. One such derivative, bearing a pyridyl moiety, was found to be selective for the ER-positive MCF-7 breast cancer cell line. nih.gov In vitro assays confirmed its mechanism of action, showing that the compound could hinder 62% of ER-α receptor activity. nih.gov This anti-estrogenic effect was further supported by in silico molecular docking and dynamics simulations, which indicated a stable protein-ligand complex between the indolin-2-one derivative and the ER-α active site. nih.gov

Other studies on different indole derivatives have shown an ability to antagonize the growth-stimulatory effects of ERα. nih.gov The indole structure itself is foundational to third-generation SERMs like bazedoxifene, which replaced the benzothiophene (B83047) core of earlier modulators with an indole ring. nih.gov This highlights the utility of the indol-2-one framework in designing molecules that can effectively target and modulate ER-α signaling pathways. nih.gov

Interactions with Nucleic Acids (e.g., DNA) and Other Biomacromolecules (e.g., BSA)

Interaction with DNA

Indole derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding, which can be a key mechanism for their antitumor activity. nih.govresearchgate.net Studies on arylidene indolin-2-ones revealed that these compounds can bind to DNA, with one derivative containing an m-aminobenzylidene motif (compound 4d) showing moderate binding affinity. nih.gov The binding was quantified using Stern-Volmer constants (KSV), which were determined to be 1.35 × 104 M-1 and 3.05 × 104 M-1 in competitive binding assays. nih.gov

Another study focusing on indole derivatives with thiazolidine (B150603) rings found that the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (compound 4a) exhibited a high DNA binding constant (Kb) of 5.69 × 104. nih.gov More complex fused-ring systems, such as indenoindole derivatives, have been shown to act as DNA intercalators, displaying a preference for AT-rich sequences. nih.gov These findings collectively demonstrate that the indole nucleus can serve as an effective scaffold for DNA-targeting agents, with the specific binding mode and affinity being modulated by the various substituents on the core structure. nih.govnih.govnih.gov

Interaction with Bovine Serum Albumin (BSA)

The binding of drug candidates to serum albumins is a critical factor in their pharmacokinetic profile, influencing their distribution and availability in the body. Bovine Serum Albumin (BSA) is frequently used as a model protein for these interaction studies. nih.govnih.gov Investigations have shown that indol-2-one derivatives can bind strongly to BSA. For instance, an arylidene indolin-2-one derivative demonstrated a considerably high binding affinity to BSA, with an association constant (Ka) of 6.1 × 106 M-1. nih.gov

Spectroscopic studies on other indole derivatives have elucidated the nature of this interaction. The binding of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide to BSA was found to occur via a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov The binding constants for this interaction were in the range of 104 to 105 L mol-1, with thermodynamic analysis suggesting that hydrogen bonding and van der Waals forces were the primary drivers of the interaction. nih.gov Site-marker competitive experiments have identified that these derivatives often bind to specific locations on the albumin protein, such as Site I in subdomain IIA. nih.govacs.org This strong interaction with BSA suggests that the transport and bioavailability of indol-2-one-based compounds can be significantly influenced by plasma proteins.

Interaction Constants of Indol-2-one Derivatives with DNA and BSA

| Derivative Class | Biomacromolecule | Binding Constant Type | Value | Reference |

|---|---|---|---|---|

| Arylidene Indolin-2-one (4d) | DNA (Ethidium Bromide competitor) | KSV | 1.35 × 104 M-1 | nih.gov |

| Arylidene Indolin-2-one (4d) | DNA (Hoechst competitor) | KSV | 3.05 × 104 M-1 | nih.gov |

| Thiazolidine Indole (4a) | DNA | Kb | 5.69 × 104 M-1 | nih.gov |

| Arylidene Indolin-2-one (4d) | BSA | Ka | 6.1 × 106 M-1 | nih.gov |

| Acetohydrazide Indole | BSA (at 298 K) | Kb | 1.09 × 105 L mol-1 | nih.gov |

Elucidation of Molecular Pathways Affected by Indol-2-one Derivatives

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and embryonic development; its abnormal activation is implicated in numerous cancers. nih.gov While research directly linking simple indol-2-one derivatives to Wnt pathway modulation is limited, related indole-containing compounds have been identified as potent modulators.

Indirubin, a bis-indole alkaloid, and its synthetic derivative 6-bromoindirubin-3'-oxime (B1676677) (6BIO) are well-known inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. nih.gov By inhibiting GSK3β, these compounds prevent the degradation of β-catenin, leading to its accumulation and the subsequent activation of Wnt target genes. nih.gov This makes indirubins standard activators of the Wnt pathway in research contexts. nih.gov Although the action of indirubins is to activate the pathway, this demonstrates that the indole scaffold can effectively interact with key regulatory proteins within this signaling cascade. Further research is needed to determine if and how mono-indole structures like this compound might modulate Wnt signaling, potentially through different mechanisms or interactions.

Indol-2-one derivatives have been shown to interfere with fundamental cellular processes by inhibiting the activity of key enzymes and structural proteins.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. nih.gov The indole scaffold is a "privileged group" in the design of tubulin polymerization inhibitors, many of which act by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.gov

Numerous synthetic indole derivatives have been developed that show potent inhibition of tubulin polymerization. For example, a class of sulfur atom-spaced trimethoxyphenyl-indole derivatives showed strong inhibitory activity, with one compound (1k) exhibiting an IC50 value of 0.58 µM. nih.gov In another study, a novel oxime-based indole/1,2,4-triazole hybrid (compound 7i) was identified as a highly effective tubulin polymerization inhibitor with an IC50 of 3.03 µM. nih.gov These findings confirm that the indol-2-one core can be effectively modified to produce potent antimitotic agents that function by disrupting microtubule formation. nih.govnih.gov

HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents. The indole structure has been successfully incorporated into the design of potent HDAC inhibitors.

A series of substituted indole-based hydroxamic acid derivatives demonstrated powerful inhibitory activity against multiple HDAC isoforms. nih.gov One compound (4o) was particularly potent, with IC50 values of 1.16 nM against HDAC1 and 2.30 nM against HDAC6. nih.gov Another derivative (4k) showed a preference for HDAC6, with an IC50 of 5.29 nM, compared to 115.20 nM for HDAC1, indicating that selectivity among isoforms can be achieved. nih.gov Similarly, an indole-3-butyric acid derivative (I13) showed high potency with IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. tandfonline.com

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination by creating transient breaks in the DNA backbone. wikipedia.orgijabbr.com Inhibitors of these enzymes, which trap the enzyme-DNA covalent complex, lead to lethal DNA strand breaks and are effective anticancer agents. wikipedia.orgacs.org

Various classes of indole derivatives have been identified as topoisomerase inhibitors. Fused indenoindole derivatives have been shown to be potent topoisomerase II inhibitors, stimulating DNA cleavage by stabilizing the topoisomerase II-DNA covalent complex. nih.gov A series of 3-methyl-2-phenyl-1H-indoles were also found to inhibit the relaxation activity of human topoisomerase II. acs.org While some indole derivatives target topoisomerase II, others have been investigated for their effects on topoisomerase I, although potent inhibitory activity is not always observed. nih.gov The ability of the indole scaffold to serve as a basis for topoisomerase poisons highlights another significant mechanism through which these compounds can exert cytotoxic effects. nih.govacs.org

Inhibitory Activity of Indole Derivatives on Cellular Processes

| Process/Target | Derivative Class/Compound | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Tubulin Polymerization | Sulfur-spaced TMP-indole (1k) | 0.58 µM | nih.gov |

| Tubulin Polymerization | Oxime-indole/triazole hybrid (7i) | 3.03 µM | nih.gov |

| HDAC1 Inhibition | Indole-based hydroxamic acid (4o) | 1.16 nM | nih.gov |

| Indole-3-butyric acid (I13) | 13.9 nM | tandfonline.com | |

| HDAC3 Inhibition | Indole-3-butyric acid (I13) | 12.1 nM | tandfonline.com |

| HDAC6 Inhibition | Indole-based hydroxamic acid (4o) | 2.30 nM | nih.gov |

| Indole-3-butyric acid (I13) | 7.71 nM | tandfonline.com | |

| Topoisomerase II | Indenoindole derivatives | Potent stimulation of DNA cleavage | nih.gov |

| Topoisomerase II | 3-Methyl-2-phenyl-1H-indoles | Inhibition of DNA relaxation | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Butan 2 Ylamino 5 Methylindol 2 One Derivatives

Impact of Substituents on Indol-2-one (B1256649) Core on Biological Interactions

The biological activity of indol-2-one derivatives is highly sensitive to the substitution pattern on the core heterocyclic structure. Modifications at the N1, C3, and C5 positions have been shown to profoundly influence target binding, selectivity, and pharmacokinetic properties.

Role of the N1 Substituent

The nitrogen atom at the 1-position (N1) of the indol-2-one ring is a key site for modification that can significantly impact biological activity. While the unsubstituted N1-H can act as a crucial hydrogen bond donor, its substitution or alkylation offers a strategy to modulate potency, selectivity, and physicochemical properties. mdpi.com

Studies on various indolin-2-one series have shown that N-alkylation can have a positive influence on inhibitory activity. For instance, the introduction of small alkyl groups like methyl or larger groups such as benzyl (B1604629) has been demonstrated to enhance potency against certain cancer cell lines. mdpi.com This enhancement may stem from several factors:

Increased Lipophilicity: N-alkylation generally increases the compound's lipophilicity, which can improve cell membrane permeability and access to intracellular targets.

Exploration of Hydrophobic Pockets: An N1-substituent can orient into nearby hydrophobic pockets within the target's binding site, forming favorable van der Waals interactions and increasing binding affinity.

Blocking Unwanted Interactions: In some cases, the N1-H might form unfavorable interactions or be a site for metabolic attack. Alkylation can block these processes, thereby improving the compound's profile.

The choice of substituent is critical; bulky or inappropriately shaped groups could introduce steric hindrance, preventing the core scaffold from achieving its optimal binding orientation. Therefore, the size and nature of the N1 substituent must be carefully optimized for each specific biological target.

Influence of the Butan-2-ylamino Moiety at C3

The C3 position of the indol-2-one core is arguably the most critical for determining the compound's biological activity and selectivity. nih.govnih.gov It is the primary vector for introducing diverse functional groups that can engage in specific interactions with the target protein. drugbank.comnih.gov For 3-(Butan-2-ylamino)-5-methylindol-2-one (B459036), the butan-2-ylamino group plays a multifaceted role.

Hydrogen Bonding: The secondary amine (-NH-) in the butan-2-ylamino moiety provides a hydrogen bond donor, which can be critical for anchoring the ligand in the active site. This is a common interaction motif for kinase inhibitors binding to the hinge region of the ATP pocket.

Stereochemistry: The butan-2-yl group contains a chiral center. The stereochemistry (R vs. S) at this position can have a profound impact on biological activity. One enantiomer may fit optimally into the binding site, while the other may experience steric clashes, leading to significant differences in potency. This highlights the importance of stereoselective synthesis and evaluation of individual enantiomers.

Structure-activity relationship studies on related 3-amino-indolyl lactams have demonstrated that variations in the alkylamino substituent at C3 lead to dramatic changes in inhibitory potency, underscoring the sensitivity of this position to structural modifications. nih.gov

Effects of Methyl Substitution at C5

Substitution on the benzene (B151609) ring of the indol-2-one scaffold, particularly at the C5 position, is a common strategy for fine-tuning activity and properties. The methyl group at C5 in this compound is significant for several reasons:

Steric Influence: The methyl group can help to correctly orient the entire molecule within the binding pocket. By occupying a specific sub-pocket, it can anchor the ligand and optimize the interactions of other key moieties, such as the C3-substituent. nih.gov

Modulation of Electronic Properties: While subtle, the electron-donating nature of the methyl group can influence the electronic distribution of the aromatic system, which may affect binding or metabolic stability.

In studies of kinase inhibitors, substitution at the C5 position with groups like bromine or chlorine has been shown to increase activity by several fold compared to unsubstituted analogs, confirming the importance of this position for optimizing potency. mdpi.com

| Position | Substituent | General Impact on Activity | Rationale |

| N1 | H | Can act as a hydrogen bond donor. | Forms key interaction with protein backbone. |

| Small Alkyl (e.g., -CH₃) | Often increases potency. mdpi.com | Enhances lipophilicity, may access small hydrophobic pockets. | |

| C3 | Aminoalkyl (e.g., -NH-R) | Critical for potency and selectivity. nih.govnih.gov | Provides key H-bond donors/acceptors and hydrophobic interactions. |

| Chiral Center in R group | Can lead to large differences between enantiomers. | Stereospecific fit within the binding site. | |

| C5 | H | Baseline activity. | Unsubstituted scaffold. |

| Methyl (-CH₃) | Generally enhances potency. mdpi.com | Fills hydrophobic pockets, improves van der Waals contacts. | |

| Halogen (e.g., -Br, -Cl) | Often enhances potency significantly. mdpi.com | Can form halogen bonds and increase lipophilicity. |

Conformational Preferences and Their Role in Molecular Recognition

The three-dimensional shape of an inhibitor is crucial for its ability to bind to a biological target. The indol-2-one scaffold, while relatively rigid, has key rotatable bonds, particularly around the C3 substituent, that define its conformational landscape. The specific conformation adopted by a molecule like this compound upon binding is critical for molecular recognition.

The C5-methyl group can influence the conformational preferences of the entire molecule. By creating a subtle steric push or by anchoring itself in a hydrophobic pocket, it can restrict the rotational freedom of the C3 side chain, pre-organizing the ligand into a more favorable conformation for binding. nih.gov This reduction in the entropic penalty upon binding can lead to higher affinity.

Furthermore, the chiral center within the butan-2-ylamino moiety dictates a specific spatial arrangement of the side chain. This fixed geometry is vital, as protein binding sites are chiral environments. The precise orientation of the sec-butyl group can determine whether the key hydrogen-bonding amine is positioned correctly to interact with backbone atoms of the target protein, a hallmark of many kinase inhibitors. drugbank.com X-ray crystallography studies of related indolin-2-one inhibitors have confirmed specific binding modes where the conformation of the C3-substituent is essential for achieving high potency. nih.govdrugbank.com

Identification of Key Pharmacophoric Features

A pharmacophore model distills the essential structural features required for a molecule to exert a specific biological effect. For indol-2-one derivatives acting as kinase inhibitors, a well-defined pharmacophore has emerged from numerous SAR and structural studies. mdpi.comnih.gov

The key pharmacophoric features for this class of compounds, including this compound, can be summarized as:

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) at the C2 position of the indol-2-one ring is a critical hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donor: The lactam nitrogen (-NH-) at the N1 position serves as a crucial hydrogen bond donor. Together, these two features often form a bidentate hydrogen bond interaction with the hinge region of a kinase's ATP-binding site. drugbank.comresearchgate.net

Hydrophobic Core: The bicyclic indol-2-one ring system itself acts as a central hydrophobic scaffold that occupies a lipophilic region of the active site.

Hydrophobic Feature/Pocket Filler: The C5-methyl group serves as a distinct hydrophobic feature that can occupy a small hydrophobic pocket.

Hydrogen Bond Donor/Vectorial Group: The secondary amine of the C3-substituent acts as another key hydrogen bond donor and provides a vector to orient the remainder of the side chain.

Hydrophobic Feature 2: The sec-butyl group of the C3-substituent provides a second, larger hydrophobic feature that typically explores a deeper, more solvent-exposed region of the binding pocket. nih.gov

| Pharmacophoric Feature | Corresponding Moiety | Type of Interaction |

| Acceptor 1 | C2-Carbonyl (C=O) | Hydrogen Bond |

| Donor 1 | N1-Amide (N-H) | Hydrogen Bond |

| Aromatic/Hydrophobic 1 | Indole (B1671886) Ring | Hydrophobic / van der Waals |

| Hydrophobic 2 | C5-Methyl | Hydrophobic / van der Waals |

| Donor 2 | C3-Amine (N-H) | Hydrogen Bond |

| Hydrophobic 3 | C3-Butyl Group | Hydrophobic / van der Waals |

Design Principles for Enhanced Selectivity and Potency based on Molecular Insights

Based on the accumulated SAR and structural data for the indolin-2-one class, several key design principles can be formulated to guide the development of derivatives with enhanced potency and selectivity. nih.govbenthamscience.com

Optimize Hinge Binding: The N1-H and C2=O of the lactam are paramount for core binding affinity to many kinases. While N1-substitution can be beneficial, it should be approached cautiously to avoid disrupting this key interaction, unless the substituent can access an alternative beneficial pocket.

Exploit the C3 Vector for Selectivity: The C3 position is the primary determinant of selectivity. nih.gov By modifying the size, length, branching, and functionality of the C3-side chain, derivatives can be tailored to fit the unique topology of a specific target's active site. Introducing rigidity, for example, through cyclic structures, or exploring different stereochemistries can lead to significant gains in selectivity.

Utilize Aromatic Ring Substitutions for Fine-Tuning: Substituents on the benzene portion of the scaffold, such as the C5-methyl group, should be used to exploit small hydrophobic pockets near the core binding region. Systematically probing positions C4, C5, C6, and C7 with different small lipophilic groups or hydrogen-bonding moieties can fine-tune potency.

Balance Lipophilicity and Solubility: While hydrophobic interactions are key drivers of potency, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The introduction of polar groups, particularly at the solvent-exposed end of the C3-substituent, can improve pharmacokinetic properties without sacrificing potency. nih.gov For example, replacing a terminal alkyl group with a morpholine (B109124) or piperazine (B1678402) ring is a common strategy.

Structure-Based Design: Whenever possible, co-crystal structures of inhibitors bound to their targets should be used to guide design. nih.gov This provides the most accurate picture of the binding site, revealing opportunities for new interactions, explaining observed SAR, and allowing for the rational design of more potent and selective compounds.

By systematically applying these principles, novel derivatives of this compound can be rationally designed to achieve superior performance as targeted therapeutic agents.

Development of Dual-Activity Molecules Based on Indol-2-one Scaffolds

The development of single molecules that can modulate multiple biological targets, known as dual-activity molecules, is a promising strategy in drug discovery. This approach can offer advantages in treating complex diseases where multiple pathways are implicated. The indol-2-one scaffold has proven to be a versatile platform for the design of such agents.

For instance, novel indolin-2-ones possessing an arylidene motif have been synthesized and shown to exhibit dual biological activities. nih.gov Certain derivatives have demonstrated both antimicrobial and antifungal properties, while others have shown promise as anticancer agents against cell lines like MCF-7. nih.gov One particular derivative containing an m-aminobenzylidene fragment was identified as a promising candidate for further investigation due to its significant dual biological activity. nih.gov

In the context of neurodegenerative diseases, the design of ligands that can interact with more than one target is challenging, especially when the binding sites are not homologous. mdpi.com However, researchers have successfully developed azaindolin-2-one derivatives as dual inhibitors of GSK3β and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com This highlights the adaptability of the indol-2-one scaffold for creating multi-target agents for complex central nervous system disorders.

Furthermore, the indole scaffold has been utilized to create dual inhibitors of NOD1 and NOD2, which are important receptors in the innate immune system. nih.gov Overactivation of these receptors is linked to several diseases, and the development of balanced, potent inhibitors can provide therapeutic benefits. nih.gov

The general principles from these studies can be applied to the this compound scaffold. By introducing various substituents at different positions of the indole ring, it is conceivable to design derivatives with dual activity. For example, modifications to the butan-2-ylamino group or the addition of specific pharmacophores at other positions of the indol-2-one core could impart secondary activities. The following table summarizes examples of dual-activity molecules based on the broader indol-2-one scaffold.

| Scaffold | Modifications | Dual Activity | Reference |

| Indolin-2-one | Arylidene motif | Antimicrobial and Antifungal/Anticancer | nih.gov |

| Azaindolin-2-one | Pyridyl substituent | GSK3β and Tau Aggregation Inhibition | mdpi.com |

| Indole | Varied substitutions | NOD1 and NOD2 Inhibition | nih.gov |

Application of Fragment-Based and De Novo Design Strategies

In addition to developing dual-activity molecules, modern drug design increasingly relies on computational methods like fragment-based and de novo design to create novel and optimized therapeutic agents.

Fragment-Based Drug Design (FBDD) involves screening small chemical fragments for binding to a biological target. These hits are then grown or linked together to produce a lead compound with higher affinity. This approach has been successfully applied to indole-based scaffolds. For example, starting from a known Mcl-1 inhibitor, a fragment-based approach was used to design new 1-substituted-indole-2-carboxylic acids. nih.gov By deconstructing the parent molecule and substituting a benzenesulfonyl group at the 1-position, researchers were able to develop a compound with a 7.5-fold selectivity for Mcl-1 over Bcl-2. nih.gov This demonstrates how FBDD can be used to enhance the selectivity of indole derivatives.

Applying this to this compound, one could envision using the core indol-2-one as a starting fragment and computationally or experimentally screening for other fragments that bind to adjacent pockets of a target protein. The butan-2-ylamino and methyl groups could also serve as vectors for fragment growing or linking.

The following table outlines the key principles of these design strategies as they could be applied to the target compound.

| Design Strategy | Principle | Application to this compound |

| Fragment-Based Design | Identify and link small molecular fragments that bind to the target. | Use the indol-2-one core as a starting point and grow or link fragments to the amino and methyl substituents to enhance affinity and selectivity. |

| De Novo Design | Computationally generate novel structures predicted to have high affinity for the target. | Employ computational algorithms to design novel derivatives by modifying the core structure or its substituents to optimize interactions with a specific target binding site. |

Future Directions and Emerging Research Avenues for 3 Butan 2 Ylamino 5 Methylindol 2 One Research

Exploration of Novel Synthetic Methodologies for Accessing Diverse Analogs

Future synthetic research will likely focus on developing more efficient and versatile methods to create a wide array of analogs of 3-(Butan-2-ylamino)-5-methylindol-2-one (B459036). Traditional multi-step syntheses can be time-consuming and limited in scope. nih.gov Emerging strategies aim to overcome these limitations, enabling rapid access to diverse libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Key future approaches include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired indol-2-one (B1256649) core in a single step can dramatically improve efficiency. sci-hub.se This approach allows for the rapid generation of diverse derivatives by simply varying the initial components. growingscience.com

Domino and Tandem Catalysis: Palladium-catalyzed domino reactions, for example, can create multiple chemical bonds in a sequential, one-pot process, offering a regiosepecific and efficient route to complex 2,3-substituted indoles. organic-chemistry.org

C-H Activation: Direct functionalization of the indole (B1671886) core's carbon-hydrogen bonds is a powerful, atom-economical strategy. Future work may focus on developing selective catalysts to modify the benzene (B151609) ring or other positions on the scaffold, allowing for late-stage diversification of lead compounds. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction optimization. Applying this technology to the synthesis of indol-2-one derivatives could accelerate the production of compound libraries for screening.

Table 1: Comparison of Synthetic Approaches for Indol-2-one Analogs

| Synthetic Strategy | Traditional Approach | Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Complexity | Multi-step, sequential reactions | One-pot multicomponent or tandem reactions | Increased efficiency, reduced waste, faster library synthesis |

| Core Construction | Stepwise ring formation (e.g., Fischer indole synthesis) | Building the skeleton from scratch via annulation reactions | Access to novel and complex core structures |

| Functionalization | Pre-functionalization of starting materials | Late-stage C-H activation and post-functionalization | Greater flexibility, rapid analog synthesis from a common intermediate |

| Scalability | Batch processing | Continuous flow chemistry | Improved safety, scalability, and process control |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby reducing the costs and risks associated with experimental studies. espublisher.comyoutube.com For this compound, future research will increasingly leverage computational methods to guide synthetic efforts and predict biological activity. nih.gov

Emerging computational avenues include:

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related indol-2-one analogs and their biological activities, QSAR models can be built to predict the potency of novel, unsynthesized compounds. espublisher.com This allows chemists to prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule and its biological target, such as a protein kinase or receptor. mdpi.combohrium.com For this compound, docking studies can predict its binding mode and affinity to various potential targets, helping to elucidate its mechanism of action. farmaceut.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model derived from active indol-2-one compounds can be used to virtually screen large compound databases to find new molecules with similar activity profiles.

Machine Learning and AI: Advanced algorithms can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. nih.gov These models can predict bioactivity, toxicity, and pharmacokinetic properties with increasing accuracy, guiding the design of superior analogs. mdpi.com

Table 2: Application of Computational Tools in Indol-2-one Research

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure | Estimation of inhibitory concentration (IC50) against a target. espublisher.com |

| Molecular Docking | Simulate binding to a protein target | Identification of key binding interactions and prediction of binding affinity. mdpi.com |

| Molecular Dynamics | Simulate the movement of the molecule and its target over time | Assessment of binding stability and conformational changes. espublisher.com |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity | Evaluation of drug-likeness and potential liabilities. bohrium.com |

Discovery of Undiscovered Biochemical Targets and Mechanisms

While the indol-2-one scaffold is known to interact with a variety of biological targets, including protein kinases, the specific targets and mechanisms of action for this compound are likely yet to be fully elucidated. mdpi.commdpi.com Future research will employ sophisticated techniques to identify its protein partners and unravel its effects on cellular pathways.

Promising research directions are:

Chemoproteomics: Techniques like affinity-based protein profiling can use a modified version of the compound as a "bait" to pull its interacting proteins out of a complex cell lysate, allowing for their identification by mass spectrometry.

Phenotypic Screening: Instead of starting with a known target, this approach involves testing the compound on cells or organisms and observing its effect (phenotype). mdpi.com Advanced imaging and data analysis can then be used to work backward and identify the molecular pathway being perturbed.

Genetic Approaches: Using technologies like CRISPR-Cas9, researchers can systematically knock out genes in a cell line and then test for sensitivity or resistance to the compound. This can reveal which genes—and the proteins they code for—are essential for the compound's activity.

Metabolomics: By analyzing the full spectrum of metabolites in a cell or organism after treatment with the compound, researchers can gain insights into which metabolic pathways are affected. pnas.org

Development of Advanced Analytical Techniques for In Situ and In Vivo Studies

Understanding how this compound behaves in a living system is crucial for its development as a research tool or therapeutic. Future work will require advanced analytical methods to study its interactions and distribution in real-time within cells and organisms. researchgate.net

Key areas for development include:

Bioorthogonal Chemistry: Attaching a chemically inert tag (a "bioorthogonal handle") to the molecule that can be specifically labeled with a fluorescent probe inside a living cell. This would allow for direct visualization of the compound's localization and trafficking.

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules directly in tissue sections, providing a map of where the compound and its metabolites accumulate in vivo.

Surface Plasmon Resonance (SPR): A powerful, label-free method for dynamically detecting the interaction of small molecules with their protein targets in real-time, providing crucial data on binding kinetics. mdpi.com

Genetically Encoded Biosensors: Engineering cells to produce proteins that fluoresce or emit a signal when they bind to a specific small molecule. This could provide a dynamic, real-time readout of the compound's concentration and target engagement inside a living cell.

Investigation into the Broader Chemical Space of Indol-2-one Derivatives

The core structure of this compound serves as a starting point for exploring a much wider chemical space. ontosight.ai Future research will focus on creating structurally novel molecules that retain the key pharmacophoric features of the parent compound but possess improved properties. researchgate.net

Strategies for this exploration include:

Scaffold Hopping: This involves replacing the central indol-2-one core with a different, structurally distinct scaffold that maintains a similar 3D arrangement of key functional groups. nih.govresearchgate.net This can lead to the discovery of compounds with entirely new intellectual property, improved synthetic accessibility, or better pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: This strategy involves swapping specific functional groups on the molecule with other groups that have similar physical or chemical properties. researchgate.net For example, the methyl group at the 5-position could be replaced with a chlorine atom or a methoxy (B1213986) group to probe the effect on activity and metabolism. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to a biological target and then growing or linking them together to create a more potent lead compound. The indol-2-one core could serve as a starting fragment for such an approach.

Table 3: Potential Bioisosteric Replacements and Scaffold Hops

| Original Moiety | Strategy | Potential Replacement | Rationale |

|---|---|---|---|

| Indol-2-one Core | Scaffold Hopping | Isoindolinone, Benzothiazole, Azaindole | Maintain 3D pharmacophore while altering core properties. nih.govnih.govmdpi.com |

| 5-Methyl Group | Bioisosteric Replacement | -Cl, -F, -OCH3 | Modify electronics, lipophilicity, and metabolic stability. |

| Butan-2-ylamino Group | Bioisosteric Replacement | Cyclobutylamino, Tetrahydrofuranyl | Explore different hydrophobic pockets and improve binding geometry. |

Contributions to Fundamental Understanding of Indole Chemistry and Biological Systems

Each new derivative of a privileged scaffold like indol-2-one contributes to our collective knowledge. nih.gov The systematic study of this compound and its analogs will provide valuable data for understanding the fundamental principles of molecular recognition and indole chemistry.

Future contributions in this area will include:

Elucidating Structure-Activity Relationships (SAR): By systematically modifying each part of the molecule and measuring the effect on biological activity, researchers can build a detailed map of which features are critical for its function. nih.govresearchgate.net This knowledge is transferable and can guide the design of other indole-based compounds.

Probing Biological Pathways: A well-characterized, selective small molecule is a powerful tool for dissecting complex biological processes. If this compound is found to be a potent and selective inhibitor of a specific protein, it can be used by biologists to study the role of that protein in health and disease.

Expanding the Toolkit of Chemical Biology: The development of novel synthetic reactions and analytical methods in the pursuit of understanding this specific molecule will create new tools and strategies that can be applied to many other research problems in chemistry and biology. The indole scaffold is a cornerstone of many biologically active compounds, and continued research ensures its place as a versatile tool in modern drug discovery. mdpi.compcbiochemres.com

Q & A

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?

- Design : Use a factorial design (e.g., 2³ matrix) to vary substituents (e.g., methyl group position, alkylamino chain length). provides a template for microbial assays (e.g., Lactobacillus acidophilus growth inhibition), measuring IC₅₀ values under controlled pH and temperature .

- Data Analysis : Apply ANOVA to identify significant variables (p < 0.05) and use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Protocol : Grow single crystals via slow evaporation (acetonitrile/methanol). used this method to resolve tautomerism in a 5-chloroindole derivative, revealing a planar indole core (dihedral angle <5°) and intramolecular hydrogen bonds (N-H···O, 2.1 Å) .

- Validation : Compare experimental bond angles (e.g., C-N-C ~120°) with Cambridge Structural Database entries (e.g., CCDC 1456781) to confirm structural novelty.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?